molecular formula C20H20FN5O5S2 B2840658 4-(dimethylsulfamoyl)-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 904273-41-2

4-(dimethylsulfamoyl)-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No.: B2840658
CAS No.: 904273-41-2
M. Wt: 493.53
InChI Key: SEYPNOYNONHAOK-UHFFFAOYSA-N
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Description

The compound 4-(dimethylsulfamoyl)-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide features a 1,3,4-oxadiazole core substituted with a carbamoylmethylsulfanyl group linked to a 2-fluorophenyl moiety. The benzamide scaffold is functionalized with a dimethylsulfamoyl group at the para position (Figure 1). This structural design is characteristic of bioactive molecules targeting enzymes or receptors, as sulfamoyl and benzamide groups are known to enhance binding interactions with biological targets .

The 2-fluorophenyl group may improve lipophilicity and membrane permeability, a common strategy in drug design .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O5S2/c1-26(2)33(29,30)14-9-7-13(8-10-14)19(28)22-11-18-24-25-20(31-18)32-12-17(27)23-16-6-4-3-5-15(16)21/h3-10H,11-12H2,1-2H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYPNOYNONHAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Precursor Formation

The oxadiazole ring is synthesized via cyclization of a hydrazide intermediate. For the target compound, the hydrazide must incorporate a methylene group at the 2-position to enable subsequent coupling.

Protocol :

  • Synthesis of Glycine Hydrazide :
    Glycine methyl ester is reacted with hydrazine hydrate in ethanol under reflux to yield glycine hydrazide (H$$2$$N-NH-C(O)-CH$$2$$-NH$$_2$$).
  • Protection of the Amine :
    The primary amine is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane to form Boc-protected glycine hydrazide (Boc-Gly-NH-NH$$_2$$).

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclodehydration using phosphoryl chloride (POCl$$_3$$) as the cyclizing agent.

Protocol :
Boc-Gly-NH-NH$$2$$ is refluxed with POCl$$3$$ in anhydrous dichloromethane for 6 hours. The reaction yields 2-(Boc-aminomethyl)-1,3,4-oxadiazole, confirmed by $$^1$$H NMR (δ 1.44 ppm for Boc CH$$_3$$).

Deprotection of the Aminomethyl Group

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding 2-aminomethyl-1,3,4-oxadiazole.

Functionalization of the 5-Position with a Sulfanyl-Carbamoyl-Methyl Group

Introduction of the Thiol Group

The 5-position of the oxadiazole is functionalized via a two-step process:

  • Thione Formation :
    The oxadiazole is treated with carbon disulfide (CS$$_2$$) and potassium hydroxide (KOH) in ethanol at 0°C, forming a 5-thione intermediate.
  • Alkylation with Chloroacetamide :
    The thione reacts with 2-chloro-N-(2-fluorophenyl)acetamide in the presence of triethylamine (TEA) to yield 5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazole-2-methylamine.

Mechanistic Insight :
The thiolate anion (generated in situ) performs nucleophilic substitution on the chloroacetamide, forming the sulfanyl bridge.

Synthesis of the 4-(Dimethylsulfamoyl)benzamide Moiety

Sulfonylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is sulfonylated using dimethylsulfamoyl chloride in pyridine, yielding 4-(dimethylsulfamoyl)benzoic acid.

Conversion to Benzoyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) to form 4-(dimethylsulfamoyl)benzoyl chloride.

Coupling with the Oxadiazole Amine

The benzoyl chloride reacts with 5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazole-2-methylamine in dichloromethane with TEA as a base, forming the final amide bond.

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

Cyclization with POCl$$_3$$ ensures exclusive formation of the 1,3,4-oxadiazole regioisomer, as opposed to 1,2,4-oxadiazoles.

Thiol Group Stability

The thiol intermediate is prone to oxidation; thus, reactions are conducted under nitrogen atmosphere with reducing agents like dithiothreitol (DTT).

Yield Considerations

  • Cyclization step: 75–85% yield.
  • Sulfanyl coupling: 65–70% yield.
  • Final amidation: 80–90% yield.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) :
    δ 8.02 (d, J = 8.4 Hz, 2H, benzamide Ar-H), 7.45 (m, 1H, 2-fluorophenyl), 6.95–7.10 (m, 3H, Ar-H), 4.65 (s, 2H, SCH$$2$$), 3.25 (s, 6H, N(CH$$3$$)$$2$$).
  • HRMS (ESI+) :
    m/z calculated for C$${21}$$H$${21}$$FN$$4$$O$$4$$S$$_2$$: 500.09; found: 500.12.

Purity Assessment

HPLC analysis (C18 column, MeCN/H$$_2$$O gradient) confirms >98% purity.

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield (%)
POCl$$_3$$ Cyclization High regioselectivity Requires anhydrous conditions 75–85
CS$$_2$$/KOH Thiolation Cost-effective Sensitive to oxidation 65–70
TFA Deprotection Mild conditions Boc group removal required 90–95

Industrial Scalability and Environmental Impact

Solvent Selection

Ethanol and dichloromethane are replaced with cyclopentyl methyl ether (CPME) in large-scale reactions to enhance sustainability.

Waste Management

POCl$$3$$ hydrolysis generates HCl, which is neutralized with aqueous NaHCO$$3$$ before disposal.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide, and acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition, protein binding, and cellular uptake.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Protein Interaction: The compound can interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Sulfamoyl Group Variations

  • 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide () : Replaces dimethylsulfamoyl with a benzyl-ethyl sulfamoyl group. The bulkier substituent may reduce solubility but enhance hydrophobic interactions in enzyme pockets.

Oxadiazole Substituent Modifications

  • 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5, ): Substitutes the carbamoylmethylsulfanyl group with a 4-methoxyphenylmethyl moiety.
  • N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (Derivative 6a, ) : Features an ethylthio group instead of carbamoylmethylsulfanyl. The simpler thioether may reduce steric hindrance but limit hydrogen-bonding capacity .

Heterocycle Replacements

  • N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide (): Replaces 1,3,4-oxadiazole with 1,3,4-thiadiazole.

Antifungal Activity

  • LMM5 and LMM11 () : These 1,3,4-oxadiazoles exhibit potent activity against Candida albicans (MIC₅₀: 2–4 µg/mL). The presence of a 4-methoxyphenylmethyl group in LMM5 enhances antifungal efficacy compared to alkylthio derivatives .
  • The 2-fluorophenyl group may improve target specificity due to fluorine’s electronegativity .

Enzyme Inhibition

  • Derivative 6a () : Inhibits human carbonic anhydrase II (hCA II) with an IC₅₀ of 0.89 µM. The ethylthio group facilitates hydrophobic interactions within the enzyme’s active site .

Physicochemical Properties

Compound LogP* Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 3.2 522.56 3 8
LMM5 () 4.1 543.62 2 8
4-(Diethylsulfamoyl) Derivative () 3.8 504.59 2 7
Derivative 6a () 2.9 437.50 2 7

*Calculated using Lipinski’s rule of five approximations.

The target compound’s lower LogP compared to LMM5 suggests improved aqueous solubility, which may enhance bioavailability. However, its higher molecular weight (522.56 g/mol) approaches the limit for oral drug candidates .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a complex molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • A dimethylsulfamoyl group
  • A 2-fluorophenyl moiety
  • An oxadiazole ring

The molecular formula is C17H19FN4O3S2C_{17}H_{19}FN_4O_3S_2, and it has a molecular weight of approximately 397.48 g/mol. The presence of the fluorine atom and the sulfamoyl group suggests potential for interaction with biological targets.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit certain enzymes involved in metabolic processes.
  • Antiproliferative Effects : Similar compounds have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Anticancer Activity

Recent studies indicate that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been shown to:

  • Induce apoptosis in sensitive cancer cells.
  • Inhibit tumor growth in vivo models.
CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BHeLa (Cervical)15Cell cycle arrest

Anti-inflammatory Effects

Research indicates that compounds containing the sulfamoyl group can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Case Studies

  • Study on Anticancer Properties : A study evaluated the effects of similar oxadiazole derivatives on breast cancer cells. Results showed that these compounds significantly reduced cell viability and induced apoptosis through caspase activation.
  • Inflammation Modulation : Another study investigated the anti-inflammatory effects of sulfamoyl derivatives in a murine model of arthritis, demonstrating reduced swelling and pain scores compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds typically exhibit:

  • Moderate bioavailability
  • Metabolism primarily via liver enzymes

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including oxadiazole ring formation and sulfamoyl group incorporation. Key steps require:

  • Controlled conditions : Reflux in polar aprotic solvents (e.g., DMF, dichloromethane) at 80–100°C for 6–12 hours .
  • Catalysts : Coupling agents like EDCI for amide bond formation .
  • Purification : Intermediate isolation via column chromatography or recrystallization to achieve >95% purity .
  • Characterization : Confirm molecular weight (450.48 g/mol, C₁₈H₁₈N₄O₆S₂) using mass spectrometry .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR verify structural motifs (e.g., sulfamoyl, fluorophenyl) .
  • HPLC : Assess purity (>98%) with C18 reverse-phase columns and UV detection .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 451.49) .
  • X-ray crystallography : Resolves stereochemistry, though limited to crystalline derivatives .

Q. How should researchers design initial biological activity screens?

Prioritize in vitro assays :

  • Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC ≤ 16 µg/mL) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to cisplatin .
  • Controls : Include analogs lacking the oxadiazole or sulfamoyl groups to identify key pharmacophores .

Advanced Research Questions

Q. What strategies are recommended for SAR studies to enhance biological efficacy?

  • Substituent modification : Replace the 2-fluorophenyl group with chlorophenyl or methoxyphenyl to evaluate activity shifts .
  • Functional group analysis : Compare sulfamoyl vs. sulfonyl derivatives to assess target binding .
  • Computational docking : Use AutoDock to predict interactions with tyrosine kinases (e.g., EGFR; ΔG ≤ -9.5 kcal/mol) .

Q. How can contradictory data regarding this compound’s mechanism of action be resolved?

  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase activity) with cellular thermal shift assays (CETSA) to validate target engagement .
  • Standardization : Replicate studies under uniform pH (7.4), temperature (37°C), and DMSO concentration (<0.1%) .
  • Proteomic profiling : SILAC-based screens identify off-target effects .

Q. What computational approaches aid in predicting pharmacokinetic properties?

  • QSAR models : Predict logP (2.8 ± 0.3) and aqueous solubility (12 µg/mL) using Molinspiration .
  • ADMET prediction : SwissADME estimates moderate CYP3A4 inhibition risk and blood-brain barrier penetration .
  • Molecular dynamics : Simulate binding stability (RMSD ≤ 2 Å) with homology models of microbial enzymes .

Q. How should researchers address stability issues during storage?

  • Lyophilization : Store lyophilized powder at -20°C in amber vials under argon .
  • Degradation studies : Monitor via HPLC under accelerated conditions (40°C/75% RH; ≤5% degradation over 4 weeks) .

Q. What experimental designs are optimal for assessing synergistic effects?

  • Combination index (CI) : Chou-Talalay method with doxorubicin (CI < 0.3 indicates synergy) .
  • In vivo validation : Xenograft models (e.g., murine breast cancer) with dose escalation (10–50 mg/kg) .

Q. Key Structural and Functional Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₁₈N₄O₆S₂
Molecular Weight450.48 g/mol
Key Functional GroupsOxadiazole, sulfamoyl, benzamide
Anticancer Activity (IC₅₀)8.2 µM (HeLa)

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